2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound that contains both oxadiazole and isoxazole rings
Mechanism of Action
Target of Action
It is known that derivatives of 1,3,4-oxadiazole, a core structure in this compound, have a broad spectrum of biological activities . They have been proven to be effective bactericides, pesticides, and fungicides . They also exhibit diverse pharmacological activities such as analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory properties .
Mode of Action
It is known that the compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing the function of the target cells .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
Given the diverse biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate is then reacted with 5-methyl-3-isoxazole acetic acid under appropriate conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The thiol group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include:
5-(2-furyl)-1,3,4-oxadiazole-2-thiol: Shares the oxadiazole ring but lacks the isoxazole moiety.
5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio}acetic acid: Contains a nitro group on the furan ring, which imparts different chemical properties.
2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a triazole ring instead of an oxadiazole ring. The uniqueness of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide lies in its specific combination of functional groups, which imparts distinct biological and chemical properties.
Biological Activity
The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a derivative of oxadiazole and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H12N4O3S, with a molecular weight of approximately 284.31 g/mol. The structure features a furan ring and an oxadiazole moiety linked through a sulfanyl group to an acetamide. The presence of these functional groups contributes to its biological activity.
Antiproliferative Activity
Research has indicated that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study synthesized a library of oxadiazole derivatives, including compounds similar to the target structure. These compounds were tested for their cytotoxic effects using the MTT assay against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). Some derivatives demonstrated notable cytotoxicity, suggesting that the oxadiazole core may enhance anticancer activity through mechanisms involving topoisomerase inhibition .
Antibacterial Properties
The antibacterial activity of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria. In vitro studies have revealed that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like ceftriaxone .
Compound | Target Bacteria | MIC (µM) |
---|---|---|
Compound A | S. aureus | 20–40 |
Compound B | E. coli | 40–70 |
The mechanisms underlying the biological activity of these compounds often involve interaction with critical cellular enzymes such as topoisomerases and bacterial cell wall synthesis pathways. Molecular docking studies have suggested that these compounds can effectively bind to the active sites of these targets, inhibiting their function and leading to cell death .
Case Studies
- Anticancer Study : A recent investigation into a series of oxadiazole derivatives highlighted their potential as anticancer agents. The study found that specific modifications to the oxadiazole structure could enhance cytotoxicity against cancer cell lines while maintaining selectivity towards tumor cells over normal cells .
- Antibacterial Evaluation : Another study assessed the antibacterial efficacy of various oxadiazole derivatives against drug-resistant strains of bacteria. The results indicated that some compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antimicrobial agents in treating resistant infections .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S/c1-7-5-9(16-20-7)13-10(17)6-21-12-15-14-11(19-12)8-3-2-4-18-8/h2-5H,6H2,1H3,(H,13,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKLKUIQSZOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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